![molecular formula C16H12BrN3O4S B2646949 N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 898435-67-1](/img/structure/B2646949.png)
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide is a chemical compound that has been the subject of extensive research in recent years. This compound has shown great potential in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide possess significant anticancer properties. For instance, substituted derivatives have been designed, synthesized, and evaluated for their efficacy against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) (Ravinaik et al., 2021). These compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug, etoposide.
Antimicrobial Activity
The antimicrobial potential of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide derivatives has also been explored. Studies have reported the synthesis of derivatives with notable activity against both Gram-positive and Gram-negative bacteria (Khalid et al., 2016). These findings suggest that modifications to the core structure can enhance its antimicrobial efficacy, making it a potential candidate for the development of new antibacterial agents.
Anti-inflammatory and Analgesic Properties
Furthermore, derivatives of this compound have been investigated for their potential anti-inflammatory and analgesic properties. The research focused on synthesizing and evaluating novel derivatives as anti-inflammatory and anti-cancer agents, indicating a broad spectrum of pharmacological activities (Gangapuram & Redda, 2009).
Enzyme Inhibition
Compounds bearing the N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide scaffold have been evaluated for their ability to inhibit various enzymes, which is crucial for the development of therapeutic agents targeting specific diseases. For example, synthesized compounds were screened for their inhibition against butyrylcholinesterase, an enzyme relevant in neurodegenerative diseases (Khalid et al., 2016).
Antitubercular Activity
The antitubercular activity of N-substituted derivatives has been assessed, revealing some compounds with significant activity against Mycobacterium tuberculosis, highlighting the potential for developing new antitubercular agents (Nayak et al., 2016).
properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O4S/c1-25(22,23)13-5-3-2-4-12(13)14(21)18-16-20-19-15(24-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPSDZMHZURTFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.